molecular formula C13H17NO2 B12096880 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B12096880
M. Wt: 219.28 g/mol
InChI Key: YWMGEWWZLXPHQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over the reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties.

Biological Activity

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a compound derived from the tetrahydronaphthalene family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : [To be confirmed]

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Studies have demonstrated that this compound has notable anticancer properties. The compound has been tested against several cancer cell lines including:

Cell LineIC50 (µM)Reference
MCF-7 (breast)33.2
Hep-G2 (liver)45.0
SK-N-MC (Ewing's sarcoma)40.5
HEK-293T (non-cancerous control)>100

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower IC50 values suggest higher potency against cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
  • PARP Inhibition : Similar compounds have shown to inhibit PARP (Poly ADP-ribose polymerase), leading to increased DNA damage and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The methoxy group at position 7 may enhance the compound's ability to interact with cellular receptors or enzymes involved in survival signaling pathways.

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the tetrahydronaphthalene structure can significantly influence biological activity:

  • Methoxy Substitution : The presence of a methoxy group at position 7 enhances anticancer activity compared to unsubstituted analogs.
  • Amide Linkage : The acetamide group is crucial for maintaining activity; alterations in this moiety may reduce efficacy.

Case Studies and Research Findings

Several studies have focused on the efficacy of similar compounds derived from tetrahydronaphthalene frameworks:

  • Study on Antiproliferative Effects :
    • A recent study evaluated a series of tetrahydronaphthalene derivatives and found that those with methoxy substitutions exhibited enhanced antiproliferative effects against MCF-7 cells .
  • Selectivity Profiles :
    • Compounds similar to this compound demonstrated selective toxicity towards cancer cells over non-cancerous HEK-293T cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-6,8,10H,2-4,7H2,1H3,(H2,14,15)

InChI Key

YWMGEWWZLXPHQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2CC(=O)N)C=C1

Origin of Product

United States

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